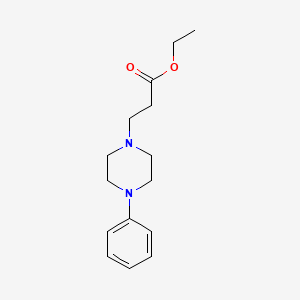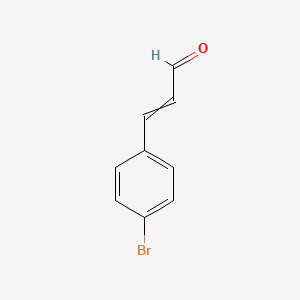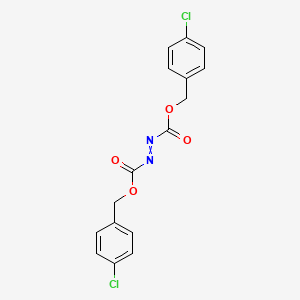
Di-p-chlorobenzyl Azodicarboxylate(DCAD)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-p-chlorobenzyl Azodicarboxylate(DCAD) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Di-p-chlorobenzyl Azodicarboxylate(DCAD) typically involves the reaction of diazene-1,2-dicarboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Chemischer Reaktionen
Di-p-chlorobenzyl Azodicarboxylate(DCAD) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-p-chlorobenzyl Azodicarboxylate(DCAD) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Di-p-chlorobenzyl Azodicarboxylate(DCAD) involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it replaces one or more functional groups in a molecule. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Di-p-chlorobenzyl Azodicarboxylate(DCAD) can be compared with other similar compounds such as:
Diazenedicarboxylic acid, bis(1-methylethyl) ester: This compound has similar properties but different substituents.
1-Diazene-1,2-dicarboxylic acid, 1,2-bis(phenylmethyl) ester: Another similar compound with different substituents.
Azobenzene-4,4’-dicarboxylic acid: This compound has a similar diazene structure but different functional groups.
The uniqueness of Di-p-chlorobenzyl Azodicarboxylate(DCAD) lies in its specific substituents, which give it distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H12Cl2N2O4 |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
UIFGGABIJBWRMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


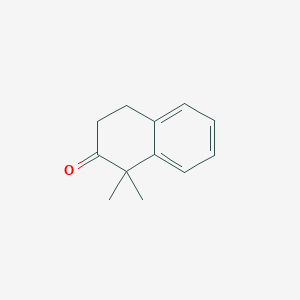
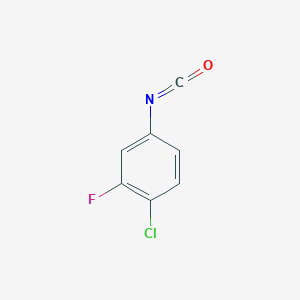
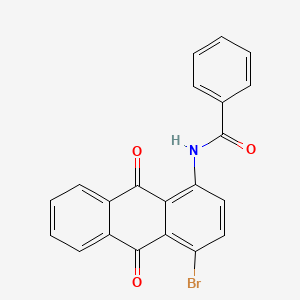
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine](/img/structure/B8813092.png)
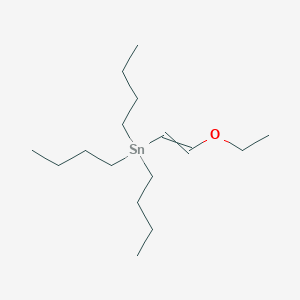
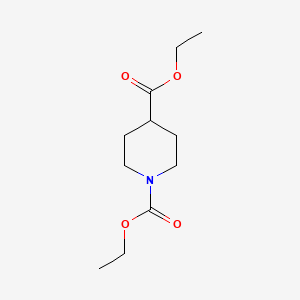


![3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B8813118.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8813138.png)
